

Mcl1-IN-14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	McI1-IN-14	
Cat. No.:	B13429098	Get Quote

This technical guide provides an in-depth overview of **McI1-IN-14**, a potent inhibitor of the Myeloid Cell Leukemia 1 (McI-1) protein. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting McI-1 in oncology and other relevant fields.

Introduction

Myeloid Cell Leukemia 1 (Mcl-1) is a critical pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins. It plays a pivotal role in regulating the intrinsic pathway of apoptosis by sequestering pro-apoptotic proteins like Bak and Bax. Overexpression of Mcl-1 is a hallmark of various human cancers and is frequently associated with tumor progression and resistance to conventional therapies. Consequently, the development of small molecule inhibitors that directly target Mcl-1, such as **Mcl1-IN-14**, represents a promising therapeutic strategy.

McI1-IN-14, also referred to as McI-1 inhibitor 14, has emerged as a significant research tool for investigating the function of McI-1 and for exploring its potential as a drug target.

Chemical and Physical Properties

While a specific CAS number for **McI1-IN-14** is not readily available in public databases, it is identified as "McI-1 inhibitor 14" by several chemical suppliers. For a related compound, McI-1 Inhibitor II, the CAS number is 315698-17-0.[1] Researchers are advised to confirm the specific identity of the compound with their chosen supplier.

Suppliers:



- AbMole BioScience[2]
- MedChemExpress

Biological Activity and Data Presentation

McI1-IN-14 is a highly potent inhibitor of McI-1. The following table summarizes key quantitative data for **McI1-IN-14** and other relevant McI-1 inhibitors for comparative purposes.

Compound	Target	Assay Type	Value	Reference
Mcl1-IN-14	Mcl-1	Ki	0.018 nM	[2]
Mcl-1 Inhibitor (Amgen)	Mcl-1/Bim interaction	Ki (no serum)	0.051 pM	[3]
Mcl-1 Inhibitor (Amgen)	Mcl-1/Bim interaction	IC50 (no serum)	0.31 pM	[3]
Mcl-1 Inhibitor (Amgen)	OPM-2 cell viability	IC50 (no serum)	11.538 nM	[3]
A-1210477	Mcl-1	Ki	0.45 nM	[4]
AZD5991 ((Ra)-7)	Mcl-1	IC50	0.72 nM	[5]
AZD5991 ((Ra)-7)	Mcl-1	Ki	200 pM	[5]
Mcl-1 Inhibitor II	Mcl-1 binding	IC50	310 nM	[1]
Mcl-1 Inhibitor II	Murine Lymphoma (MCI1-1780)	GI50	300 nM	[1]

Mechanism of Action and Signaling Pathways

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis. Mcl-1 inhibitors,



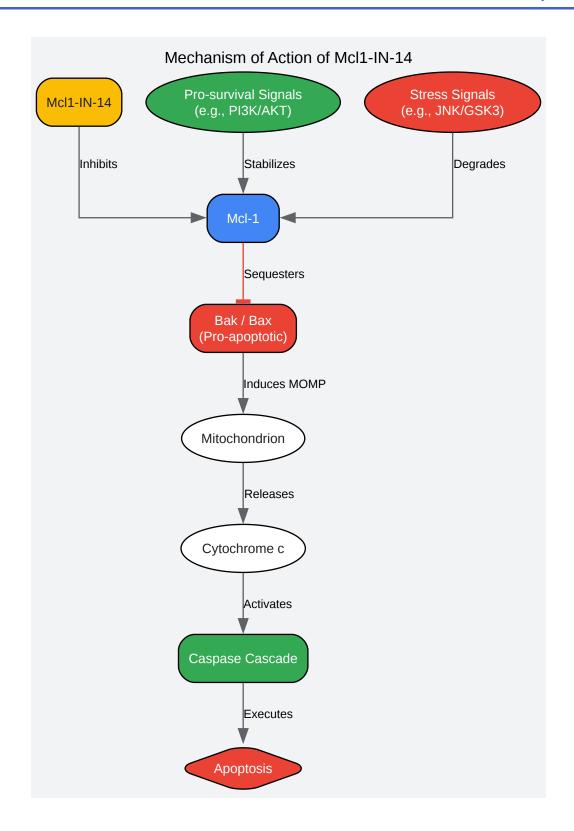




including **McI1-IN-14**, function by binding to the BH3-binding groove of McI-1, thereby displacing Bak and Bax. This liberation of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

The expression and stability of Mcl-1 are tightly regulated by various signaling pathways. Prosurvival pathways such as the PI3K/AKT pathway can promote Mcl-1 stability, while stress-activated pathways involving JNK and GSK3 can lead to its degradation.[6]





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Mechanism of **McI1-IN-14** Action and Regulation.

Experimental Protocols



This section provides generalized protocols for assays commonly used to characterize Mcl-1 inhibitors. Specific details may need to be optimized based on the cell line and experimental conditions.

In Vitro Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the binding affinity of an inhibitor to Mcl-1.

Objective: To determine the Ki or IC50 of McI1-IN-14 for the McI-1 protein.

Materials:

- Recombinant human Mcl-1 protein
- Biotinylated BH3 peptide (e.g., from Bim)
- Europium-labeled streptavidin (donor fluorophore)
- Allophycocyanin (APC)-labeled anti-tag antibody (e.g., anti-His) (acceptor fluorophore)
- Assay buffer (e.g., PBS with 0.05% Tween-20)
- McI1-IN-14 (serial dilutions)
- Microplate reader capable of TR-FRET measurements

Procedure:

- Prepare serial dilutions of Mcl1-IN-14 in assay buffer.
- In a microplate, add the recombinant Mcl-1 protein, biotinylated BH3 peptide, and the test compound (Mcl1-IN-14) or vehicle control.
- Incubate at room temperature to allow for binding equilibrium.
- Add the europium-labeled streptavidin and APC-labeled antibody.

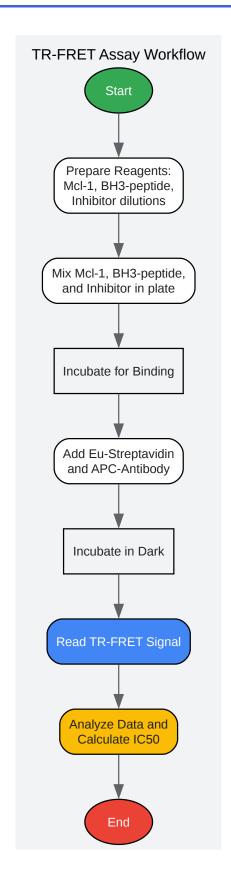
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- Incubate in the dark at room temperature.
- Measure the TR-FRET signal using a microplate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).
- The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the BH3 peptide by the inhibitor.
- Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable model to determine the IC50.





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Workflow for a TR-FRET based binding assay.



Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of ATP, which is an indicator of metabolically active cells.

Objective: To determine the GI50 or IC50 of McI1-IN-14 on cancer cell lines.

Materials:

- Mcl-1-dependent cancer cell line (e.g., OPM-2)
- · Complete cell culture medium
- McI1-IN-14 (serial dilutions)
- 96-well or 384-well opaque-walled multiwell plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells at an appropriate density in a multiwell plate and allow them to attach overnight (for adherent cells).
- Treat the cells with serial dilutions of McI1-IN-14 or vehicle control.
- Incubate for a predetermined period (e.g., 72 hours).
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents to induce cell lysis.
- Incubate at room temperature to stabilize the luminescent signal.
- Measure luminescence using a luminometer.



 Plot the luminescence signal against the inhibitor concentration and fit the data to determine the GI50/IC50.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Objective: To confirm that cell death induced by McI1-IN-14 is due to apoptosis.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Mcl1-IN-14
- Caspase-Glo® 3/7 Assay kit
- Luminometer

Procedure:

- Seed cells in a multiwell plate.
- Treat cells with **McI1-IN-14** at various concentrations and for different time points.
- Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
- Add the Caspase-Glo® 3/7 reagent to each well.
- Mix and incubate at room temperature.
- Measure the luminescence, which is proportional to the amount of caspase activity.
- An increase in luminescence compared to the vehicle control indicates induction of apoptosis.[7][8]



Conclusion

McI1-IN-14 is a valuable research tool for studying the biology of McI-1 and for the preclinical evaluation of McI-1 inhibition as a cancer therapy. Its high potency and specificity make it a suitable probe for dissecting McI-1-dependent signaling pathways and for identifying cancer types that are sensitive to McI-1 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to characterize the activity of **McI1-IN-14** and similar compounds in their own experimental systems. As with any potent biological inhibitor, careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.

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- To cite this document: BenchChem. [Mcl1-IN-14: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13429098#mcl1-in-14-supplier-and-cas-number]



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